
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can be achieved through both conventional and microwave-assisted techniques. The conventional method involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions, followed by oxidation to form the porphyrin ring . The microwave-assisted method offers a more efficient route, providing higher yields and shorter reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds and acidic conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include different oxidation states of the porphyrin ring, which can affect its color and reactivity.
Scientific Research Applications
5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin, particularly in photodynamic therapy, involves the absorption of light, which excites the porphyrin molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then damage cellular components, leading to cell death .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
Comparison:
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of bromophenyl groups, which can affect its solubility and reactivity.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its ability to form hydrogen bonds, potentially altering its photophysical properties and applications.
Uniqueness: 5,10,15,20-Tetrakis(4-bromophenyl)-21,22-dihydroporphyrin is unique due to the presence of bromine atoms, which can be further modified to introduce a wide range of functional groups, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C44H26Br4N4 |
|---|---|
Molecular Weight |
930.3 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-bromophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChI Key |
IWLHWGBLZMOSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


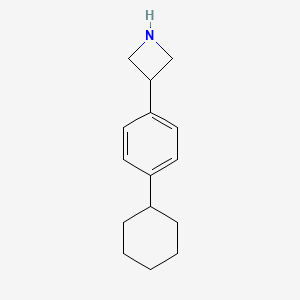
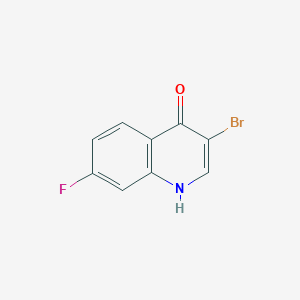
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)


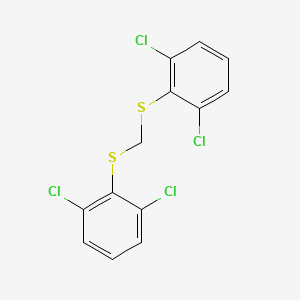

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
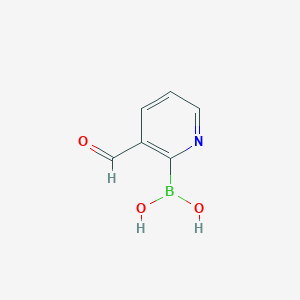
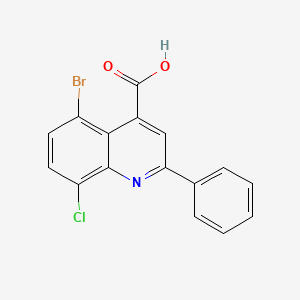
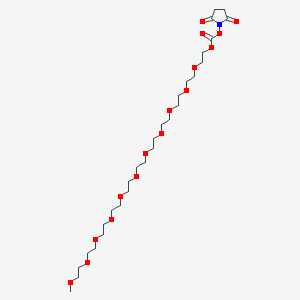

![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
